N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
Description
N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains an imidazole ring, a thiadiazole ring, and a spirocyclic amine, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S.ClH/c1-2-21-8-7-18-15(21)11-22(10-13-12-23-20-19-13)14-9-16(14)3-5-17-6-4-16;/h7-8,12,14,17H,2-6,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVJSVQWSBHXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(CC2=CSN=N2)C3CC34CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, which are then coupled with the spirocyclic amine under specific reaction conditions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole and thiadiazole rings can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing rings, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, it is used in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiadiazole rings can bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing biological processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole or thiadiazole rings, such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Thiabendazole: An antihelmintic with a thiadiazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
What sets N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride apart is its spirocyclic structure, which adds rigidity and unique spatial properties to the molecule. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
